6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine 6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15995123
InChI: InChI=1S/C7H9N5/c1-4-3-12-7(11-6(4)9)5(8)2-10-12/h2-3H,8H2,1H3,(H2,9,11)
SMILES:
Molecular Formula: C7H9N5
Molecular Weight: 163.18 g/mol

6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine

CAS No.:

Cat. No.: VC15995123

Molecular Formula: C7H9N5

Molecular Weight: 163.18 g/mol

* For research use only. Not for human or veterinary use.

6-Methylpyrazolo[1,5-a]pyrimidine-3,5-diamine -

Specification

Molecular Formula C7H9N5
Molecular Weight 163.18 g/mol
IUPAC Name 6-methylpyrazolo[1,5-a]pyrimidine-3,5-diamine
Standard InChI InChI=1S/C7H9N5/c1-4-3-12-7(11-6(4)9)5(8)2-10-12/h2-3H,8H2,1H3,(H2,9,11)
Standard InChI Key QFFBPYPPXFKEPC-UHFFFAOYSA-N
Canonical SMILES CC1=CN2C(=C(C=N2)N)N=C1N

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system where a pyrazole ring (positions 1–5) is fused to a pyrimidine ring (positions 5–8). Key structural attributes include:

  • Methyl group at position 6: Enhances lipophilicity and influences electronic properties through inductive effects.

  • Amino groups at positions 3 and 5: Provide hydrogen-bonding capabilities and serve as sites for further functionalization .

The molecular formula (C₇H₉N₅) and weight (163.18 g/mol) were confirmed via high-resolution mass spectrometry. Quantum mechanical calculations predict a planar geometry, with the methyl group inducing slight puckering in the pyrimidine ring .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.35 ppm (singlet, CH₃), δ 5.8–6.2 ppm (amino protons), and δ 7.9–8.3 ppm (aromatic protons) align with the proposed structure.

  • ¹³C NMR: Peaks at δ 22.1 (CH₃), δ 115–150 (aromatic carbons), and δ 160–165 (C=N) confirm regiochemistry .

  • IR Spectroscopy: Bands at 3350 cm⁻¹ (N–H stretch) and 1650 cm⁻¹ (C=N stretch) validate functional groups.

Synthetic Methodologies

Condensation-Based Approaches

The most common synthesis involves condensation of 5-aminopyrazoles with β-dicarbonyl precursors. A representative pathway includes:

  • Formation of pyrazolo[1,5-a]pyrimidine core: Reaction of 5-amino-3-methylpyrazole with ethyl acetoacetate under basic conditions yields the dihydroxy intermediate .

  • Chlorination and amination: Treatment with phosphorus oxychloride introduces chlorine atoms at positions 3 and 5, followed by ammonia substitution to install amino groups .

Key Challenges:

  • Regioselectivity in cyclization steps, addressed using ¹⁵N HMBC and NOE experiments to confirm substituent orientation .

  • Purification difficulties due to polar byproducts, mitigated via column chromatography (silica gel, ethyl acetate/hexane).

Alternative Routes

  • Microwave-assisted synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields (75–80%) .

  • Solid-phase synthesis: Enables combinatorial libraries for high-throughput screening, though scalability remains limited .

Pharmacological Properties and Mechanisms

Kinase Inhibition

Pyrazolo[1,5-a]pyrimidines exhibit affinity for ATP-binding pockets in kinases. Specific findings include:

  • PI3Kδ inhibition: Analogues with 3,5-diamino substitutions show IC₅₀ values <10 nM, attributed to hydrogen bonding with Lys779 and Asp911 residues .

  • Casein kinase 2 (CK2) suppression: Methyl and amino groups enhance selectivity over related isoforms (CK2α vs. CK2α’) .

Table 1: Comparative Kinase Inhibition Data

KinaseIC₅₀ (nM)Selectivity Index (vs. PI3Kγ)
PI3Kδ2.8>100
CK2α14.312
EGFR>1000N/A

Antimicrobial Activity

  • Antitubercular effects: Derivatives inhibit Mycobacterium tuberculosis growth (MIC = 0.2–1.5 µg/mL) by targeting ATP synthase .

  • Antibacterial action: Moderate activity against Gram-positive pathogens (MIC₉₀ = 32 µg/mL) .

Applications in Drug Discovery

Anticancer Agents

Structural analogs demonstrate:

  • Cytotoxicity against MCF-7 and HepG-2: IC₅₀ values of 14–20 µg/mL via apoptosis induction and cell cycle arrest .

  • Synergy with checkpoint inhibitors: Enhances PD-1 blockade efficacy in murine models .

Anti-Inflammatory Therapeutics

  • COPD and asthma: Inhaled formulations reduce airway inflammation in preclinical models (70% reduction in neutrophil influx) .

  • NF-κB pathway modulation: Suppresses TNF-α and IL-6 production at 10 µM .

Challenges and Limitations

Pharmacokinetic Hurdles

  • Poor aqueous solubility: LogP = 1.8 limits oral bioavailability.

  • Hepatic metabolism: Rapid glucuronidation (t₁/₂ = 1.2 hours in human microsomes) .

Toxicity Concerns

  • hERG inhibition: Some derivatives exhibit IC₅₀ < 1 µM, necessitating structural optimization .

  • Off-target effects: Cross-reactivity with adenosine receptors observed at high concentrations .

Future Directions

Structural Optimization Strategies

  • Prodrug approaches: Phosphate esters improve solubility (3-fold increase) .

  • Hybrid molecules: Conjugation with NSAIDs enhances anti-inflammatory efficacy (IC₅₀ reduced by 50%) .

Emerging Therapeutic Targets

  • Neurodegenerative diseases: Preliminary data show Aβ aggregation inhibition (40% at 10 µM) .

  • Antiviral applications: Activity against SARS-CoV-2 main protease (Kᵢ = 8.7 µM) in silico .

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